5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes a hydroxyhexyl side chain, a methoxy group, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the use of sulfur ylides and alkynes. The reaction typically proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is more sustainable and environmentally friendly compared to traditional methods that rely on crude oil.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyhexyl groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pigments and dyes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Annulohypoxyboverin: Contains a dihydrobenzofuran-2,4-dione backbone and a hydroxyhexyl side chain.
Ubiquinones: Essential molecules in cellular respiration with similar quinone structures.
Uniqueness
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
647008-17-1 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-(1-hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,11,15H,4-7H2,1-3H3 |
InChI Key |
FHBNWFPFVOWBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=O)C(=C(C1=O)C)OC)O |
Origin of Product |
United States |
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